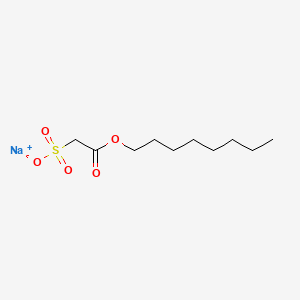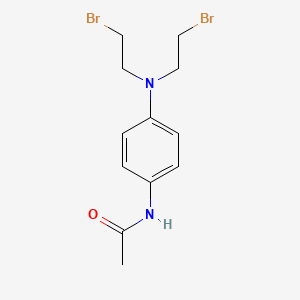
Acetic acid, sulfo-, 1-octyl ester, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, sulfo-, 1-octyl ester, sodium salt is a chemical compound with the molecular formula C10H19NaO5SThis compound is used in various applications, including chromatography and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, sulfo-, 1-octyl ester, sodium salt typically involves the esterification of acetic acid with 1-octanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and sulfonation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, sulfo-, 1-octyl ester, sodium salt can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases, leading to the formation of acetic acid and 1-octanol.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base solutions at elevated temperatures.
Substitution: Common reagents include nucleophiles such as halides, thiols, and amines, often under mild conditions.
Major Products Formed
Hydrolysis: Acetic acid and 1-octanol.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid, sulfo-, 1-octyl ester, sodium salt is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and chromatography.
Biology: Employed in studies involving cell membrane interactions and permeability.
Medicine: Investigated for its potential use in drug delivery systems and pharmacokinetics.
Industry: Applied in the formulation of detergents and surfactants due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of acetic acid, sulfo-, 1-octyl ester, sodium salt involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways, making it useful in drug delivery and other biomedical applications .
Comparación Con Compuestos Similares
Similar Compounds
Sodium lauryl sulfoacetate: Similar in structure but with a longer alkyl chain (dodecyl instead of octyl).
Sodium dodecyl sulfate: Another surfactant with a similar sulfonate group but different ester linkage.
Uniqueness
Acetic acid, sulfo-, 1-octyl ester, sodium salt is unique due to its specific alkyl chain length and ester linkage, which confer distinct properties in terms of solubility, reactivity, and interaction with biological membranes. These characteristics make it particularly suitable for certain applications in chromatography and drug delivery .
Propiedades
Número CAS |
29462-75-7 |
|---|---|
Fórmula molecular |
C10H19NaO5S |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
sodium;2-octoxy-2-oxoethanesulfonate |
InChI |
InChI=1S/C10H20O5S.Na/c1-2-3-4-5-6-7-8-15-10(11)9-16(12,13)14;/h2-9H2,1H3,(H,12,13,14);/q;+1/p-1 |
Clave InChI |
PFDIDGFAIAAGSH-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13730055.png)



![diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride](/img/structure/B13730079.png)

![N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B13730091.png)





